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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695 Get Quote

Technical Support Center: GSK3494245
Disclaimer: Development of GSK3494245 was discontinued, and as a result, comprehensive

clinical data, including specific drug-drug interaction (DDI) studies, have not been publicly

released. This guide provides information based on available preclinical data and general

principles for researchers.

Frequently Asked Questions (FAQs)
Q1: Have any formal drug-drug interaction studies been conducted for GSK3494245?

To date, no specific drug-drug interaction studies for GSK3494245 have been published in the

public domain. The Phase 1 clinical trial (NCT04504435) was discontinued due to the

compound's pharmacokinetic profile, specifically a significant food effect, rather than any

reported safety or interaction concerns.[1] The trial protocol did include exclusionary criteria for

certain concomitant medications, suggesting a cautious approach to potential interactions.[2]

Q2: What is the mechanism of action of GSK3494245?

GSK3494245 is a potent and selective inhibitor of the chymotrypsin-like activity of the

proteasome in Leishmania parasites.[3] It targets the β5 subunit of the parasite's 20S

proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, parasite

death.[3] The compound binds to a site between the β4 and β5 subunits, exploiting differences

between the parasite and human proteasomes to achieve selectivity.[3]

Q3: Is there any information on the metabolism and potential transporters for GSK3494245?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b11932695?utm_src=pdf-interest
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/safety-tolerability-and-pharmacokinetics-investigation-of-gsk3494245/
https://www.clinicaltrials.gov/study/NCT04504435
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30962368/
https://pubmed.ncbi.nlm.nih.gov/30962368/
https://pubmed.ncbi.nlm.nih.gov/30962368/
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed information regarding the metabolic pathways and specific transporters involved in the

absorption, distribution, and excretion of GSK3494245 is not publicly available. The

discontinuation of its development in early clinical phases means that extensive human

metabolism and transporter studies were likely not completed or published.

Q4: What should I consider if I need to co-administer GSK3494245 with another compound in

my research?

Given the lack of specific DDI data, a conservative approach is recommended. Researchers

should consider the potential for interactions based on general pharmacological principles. Key

considerations include:

Metabolic Enzyme Inhibition/Induction: Assess whether the co-administered drug is a known

inhibitor or inducer of major cytochrome P450 (CYP) enzymes.

Transporter Interactions: Consider if the other compound is a substrate or inhibitor of

common drug transporters (e.g., P-glycoprotein, BCRP, OATPs).

Pharmacodynamic Interactions: Evaluate if the co-administered drug has a mechanism of

action that could synergize with or antagonize the effects of a proteasome inhibitor.

It is highly advisable to conduct preliminary in vitro and/or in vivo assessments to rule out

significant interactions before proceeding with critical experiments.

Troubleshooting Guide for Experimental Studies
This guide provides hypothetical scenarios and troubleshooting steps for researchers

encountering unexpected results in preclinical studies that may suggest a drug-drug

interaction.
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Issue
Potential Cause

(Hypothetical)
Troubleshooting Steps

Unexpectedly high cytotoxicity

or in vivo toxicity with co-

administration.

Inhibition of GSK3494245

Metabolism: The co-

administered drug may be

inhibiting the metabolic

clearance of GSK3494245,

leading to higher exposure.

1. Run an in vitro metabolism

assay (e.g., using liver

microsomes) with and without

the interacting drug to assess

for metabolic inhibition. 2.

Conduct a pharmacokinetic

study in an animal model with

co-administration to determine

if the plasma concentration of

GSK3494245 is elevated.

Reduced efficacy of

GSK3494245 in the presence

of another compound.

Induction of GSK3494245

Metabolism: The co-

administered drug could be

inducing enzymes responsible

for the metabolism of

GSK3494245, leading to lower

exposure. Transporter-

mediated Efflux: The other

compound may induce an

efflux transporter that actively

removes GSK3494245 from

the target cells.

1. Perform a pharmacokinetic

study to check for reduced

plasma concentrations of

GSK3494245 upon co-

administration. 2. Use in vitro

cell-based assays with known

transporter inhibitors to see if

the efficacy of GSK3494245

can be restored.

Altered phenotype in cellular

assays not attributable to

either compound alone.

Pharmacodynamic Interaction:

The two compounds may be

acting on convergent or

divergent pathways, leading to

an unforeseen biological effect.

1. Map the known signaling

pathways of both compounds

to identify potential points of

interaction. 2. Conduct dose-

response matrix experiments

to characterize the nature of

the interaction (synergistic,

additive, or antagonistic).

Experimental Protocols: General Approaches
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As no specific DDI studies for GSK3494245 are available, the following are generalized

protocols for assessing potential drug-drug interactions.

In Vitro Metabolism Interaction Screening
Objective: To assess the potential of a co-administered drug to inhibit the metabolism of

GSK3494245.

Methodology:

Incubation: Incubate GSK3494245 at a fixed concentration with liver microsomes (human,

rat, or mouse) and a NADPH-regenerating system.

Inhibitor Addition: In parallel, run incubations with the addition of the potential interacting

drug at various concentrations. A known pan-CYP inhibitor (e.g., 1-aminobenzotriazole)

should be used as a positive control.

Sample Analysis: At various time points, stop the reaction and analyze the remaining

concentration of GSK3494245 using a validated analytical method (e.g., LC-MS/MS).

Data Analysis: Calculate the rate of disappearance of GSK3494245 in the presence and

absence of the interacting drug to determine the extent of inhibition.

In Vivo Pharmacokinetic Interaction Study
Objective: To determine if a co-administered drug alters the pharmacokinetic profile of

GSK3494245 in an animal model.

Methodology:

Animal Model: Use a suitable animal model (e.g., BALB/c mice).

Dosing Groups:

Group 1: Administer GSK3494245 alone (oral or intravenous).

Group 2: Administer the potential interacting drug alone.
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Group 3: Co-administer GSK3494245 and the interacting drug.

Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5,

1, 2, 4, 8, 24 hours).

Plasma Analysis: Process the blood to plasma and quantify the concentration of

GSK3494245 using a validated bioanalytical method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area

Under the Curve), Cmax (Maximum Concentration), and T1/2 (half-life) for GSK3494245 in

the presence and absence of the co-administered drug.

Visualizations
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Caption: Mechanism of action of GSK3494245 in Leishmania.
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Workflow for Assessing Potential Drug-Drug Interactions
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Caption: General workflow for preclinical DDI assessment.
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To cite this document: BenchChem. [GSK3494245 drug-drug interaction studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932695#gsk3494245-drug-drug-interaction-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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